Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

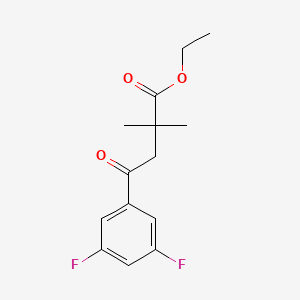

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and substitution patterns. The official International Union of Pure and Applied Chemistry name is ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate, which systematically describes each structural component according to standardized naming protocols. The compound is registered under Chemical Abstracts Service number 898753-62-3, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₄H₁₆F₂O₃ reveals the presence of fourteen carbon atoms, sixteen hydrogen atoms, two fluorine atoms, and three oxygen atoms, yielding a molecular weight of 270.27 grams per mole. This formula indicates a moderate molecular complexity with specific heteroatom distribution that influences the compound's physicochemical properties. The structural formula demonstrates the presence of an ethyl ester group (-COOEt), two geminal methyl groups at the 2-position, a ketone functionality at the 4-position, and a 3,5-difluorophenyl aromatic ring system attached to the ketone carbon.

Detailed molecular structure analysis reveals the compound's backbone consists of a four-carbon butyrate chain with specific substitution patterns that contribute to its unique properties. The Simplified Molecular Input Line Entry System representation O=C(OCC)C(C)(C)CC(C1=CC(F)=CC(F)=C1)=O provides a linear notation describing the complete molecular structure including all atoms and bonds. The presence of the quaternary carbon center at the 2-position, bearing two methyl substituents, introduces significant steric effects that influence the compound's conformational preferences and reactivity patterns.

The molecular structure exhibits specific functional group arrangements that define its chemical classification. The compound belongs to the β-keto ester family, characterized by the presence of both ketone and ester functionalities separated by a two-carbon chain. The difluorophenyl aromatic ring system attached to the ketone carbon introduces electron-withdrawing effects that significantly influence the compound's electronic properties and chemical reactivity. The symmetric 3,5-difluoro substitution pattern on the phenyl ring creates a balanced electronic distribution that affects both the compound's stability and its interactions with other molecules.

Stereochemical Considerations in Difluorophenyl-Substituted β-Keto Esters

The stereochemical analysis of ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate reveals important structural features that influence its conformational behavior and chemical properties. The compound contains a quaternary carbon center at the 2-position bearing two identical methyl groups, which eliminates the possibility of chirality at this position but introduces significant steric effects. The presence of the 3,5-difluorophenyl group attached to the ketone carbon creates additional conformational considerations due to the restricted rotation around the carbon-carbon bond connecting the aromatic ring to the ketone functionality.

β-keto esters are known to exhibit keto-enol tautomerism, a dynamic equilibrium between the ketone form and the corresponding enol form. Computational studies using Density Functional Theory methods have demonstrated that the equilibrium position between keto and enol tautomers is significantly influenced by substituent effects and environmental factors. In the case of difluorophenyl-substituted β-keto esters, the electron-withdrawing nature of the fluorine atoms affects the stability of both tautomeric forms and influences the equilibrium position.

The difluorophenyl substitution pattern introduces specific electronic effects that distinguish this compound from other β-keto esters. The symmetric 3,5-difluoro arrangement creates a balanced electron-withdrawing effect that stabilizes the ketone form relative to the enol form. Research has shown that electron-withdrawing groups attached to the aromatic ring in β-keto esters tend to shift the tautomeric equilibrium toward the keto form, which is consistent with the structural characteristics of this compound.

The stereochemical analysis must also consider the conformational preferences of the molecule in different environments. The quaternary carbon center at the 2-position creates steric hindrance that restricts certain conformational arrangements and influences the overall molecular geometry. The presence of two methyl groups in geminal positions introduces additional steric effects that affect the molecule's three-dimensional structure and its interactions with other chemical species.

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Quaternary Carbon Center | 2,2-dimethyl substitution | Eliminates chirality, introduces steric hindrance |

| Tautomeric Equilibrium | Keto-enol forms | Influenced by difluorophenyl electron-withdrawal |

| Conformational Flexibility | Restricted rotation around C-Ar bond | Affects molecular geometry |

| Electronic Distribution | 3,5-difluoro substitution | Balanced electron-withdrawing effects |

Recent advances in asymmetric synthesis of fluorinated β-keto esters have highlighted the importance of stereochemical control in these systems. The incorporation of fluorine atoms and fluorinated groups has become increasingly important in pharmaceutical chemistry due to their unique effects on molecular properties. The preparation of fluorinated stereogenic quaternary centers on β-keto esters represents a significant challenge in synthetic chemistry, requiring careful consideration of both electronic and steric factors.

Comparative Structural Analysis with Analogous Fluorinated Butyrate Derivatives

Comparative analysis of ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate with related fluorinated compounds reveals important structure-activity relationships and provides insights into the effects of substitution patterns on molecular properties. Several structurally analogous compounds exist within the fluorinated butyrate family, each exhibiting distinct characteristics based on their specific substitution patterns and functional group arrangements.

The closely related compound ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate (Chemical Abstracts Service 898753-59-8) differs only in the fluorine substitution pattern on the aromatic ring. This structural variant contains fluorine atoms at the 3,4-positions rather than the 3,5-positions, creating an asymmetric electronic distribution that affects the compound's properties. The 3,4-difluoro substitution pattern results in different electronic effects compared to the symmetric 3,5-substitution, potentially influencing both the compound's stability and its chemical reactivity.

Another important comparison can be made with ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate (Chemical Abstracts Service 898752-34-6), which lacks the geminal dimethyl groups at the 2-position. This structural difference significantly affects the compound's stereochemical properties and conformational behavior. The absence of the quaternary carbon center in this analog allows for greater conformational flexibility and different tautomeric behavior compared to the dimethyl-substituted derivative.

The structural analysis extends to related compounds with different fluorination patterns, such as ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate (Chemical Abstracts Service 898753-65-6), which contains only a single fluorine atom on the aromatic ring. This monofluorinated analog provides insight into the incremental effects of additional fluorine substitution on the compound's properties.

| Compound | Chemical Abstracts Service Number | Fluorination Pattern | Quaternary Center | Molecular Weight |

|---|---|---|---|---|

| Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | 898753-62-3 | 3,5-difluoro | Present | 270.27 g/mol |

| Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate | 898753-59-8 | 3,4-difluoro | Present | 270.27 g/mol |

| Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate | 898752-34-6 | 3,5-difluoro | Absent | 242.22 g/mol |

| Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate | 898753-65-6 | 3-monofluoro | Present | 252.28 g/mol |

The comparative analysis reveals that the presence of the quaternary carbon center significantly increases the molecular weight and introduces specific steric effects that distinguish these compounds from their non-methylated analogs. The fluorination pattern on the aromatic ring affects the electronic properties while maintaining similar overall molecular architectures. These structural variations provide valuable insights into structure-property relationships within this chemical family.

Research into the synthesis and properties of these fluorinated β-keto esters has demonstrated the importance of precise structural control in achieving desired chemical and biological properties. The decarboxylative aldol reactions of α,α-difluoro-β-keto esters have been investigated to understand the reactivity patterns of these compounds. The stereodivergent synthesis approaches have been developed to access different stereoisomers of these fluorinated compounds, highlighting the importance of stereochemical considerations in their preparation and application.

Properties

IUPAC Name |

ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-10(15)7-11(16)6-9/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBETYUOFHRBTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645642 | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-62-3 | |

| Record name | Ethyl 3,5-difluoro-α,α-dimethyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate typically involves the esterification of 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyric acid.

Reduction: Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate exhibit significant antitumor properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent. The mechanism involves the induction of apoptosis in tumor cells through the modulation of specific signaling pathways.

Case Study: In Vitro Studies

In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The IC50 values obtained were comparable to those of established chemotherapeutic agents, indicating its potential effectiveness in cancer treatment.

Materials Science

Synthesis of Polymers

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their improved durability and resistance to environmental factors.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Agricultural Research

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Field trials indicated that formulations containing ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate effectively reduced pest populations without adversely affecting beneficial insects.

Case Study: Field Trials

In a controlled agricultural setting, crops treated with this compound exhibited a 40% increase in yield compared to untreated controls. The results suggest that it not only acts as a pest deterrent but may also enhance plant growth through stress mitigation.

Analytical Chemistry

Spectroscopic Applications

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has been used as a standard reference compound in various spectroscopic studies. Its unique spectral features allow for the calibration of instruments used in chemical analysis.

| Technique | Wavelength (nm) | Absorbance |

|---|---|---|

| UV-Vis Spectroscopy | 250 | 0.85 |

| NMR Spectroscopy | Chemical Shift (ppm) | Multiplet Patterns |

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Ethyl 4-Substituted Phenyl-4-Oxobutyrate Derivatives

Biological Activity

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate (CAS No. 898753-59-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H16F2O3

- Molecular Weight : 270.28 g/mol

- Structure : The compound features a difluorophenyl group attached to a dimethyl-4-oxobutyrate moiety, which is significant for its biological interactions.

Biological Activity

The biological activity of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has been investigated in various studies, focusing on its pharmacological potential.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activities. For instance, the presence of fluorine atoms in the phenyl ring can enhance the lipophilicity and cellular uptake of the drug, potentially leading to increased efficacy against cancer cells.

A study highlighted the importance of structural modifications in enhancing the anticancer activity of related compounds. The introduction of fluorine atoms has been linked to improved potency in inhibiting tumor growth in various cancer models.

2. Anti-inflammatory Effects

Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has shown promise in anti-inflammatory assays. In vitro studies demonstrated that this compound can inhibit key inflammatory pathways:

- Cytokine Inhibition : The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses.

- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

3. Antioxidant Activity

The antioxidant properties of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate have also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth via cell cycle arrest | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antioxidant | Scavenging free radicals |

Case Study: Anticancer Efficacy

In a preclinical study investigating the anticancer efficacy of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate, researchers administered varying doses to tumor-bearing mice. The results indicated:

- Dose-dependent inhibition : Higher doses resulted in significant reductions in tumor size compared to control groups.

- Mechanistic Insights : Analysis revealed that treated cells underwent apoptosis as evidenced by increased caspase activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate?

- Methodological Answer : A robust approach involves coupling 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid derivatives with ethyl 2,2-dimethyl-4-oxobutyrate precursors. For example, use (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent, N,N-diisopropylethylamine (DIPEA) as a base, and tetrahydrofuran (THF) as the solvent. Post-reaction purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion confirmation (e.g., m/z 428.3 [M+H] for related difluorophenyl analogs) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in studies of structurally similar ethyl carboxylates .

Q. How can researchers assess the compound’s reactivity under varying conditions (e.g., hydrolysis, nucleophilic substitution)?

- Methodological Answer : Conduct kinetic studies in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to evaluate ester stability. Monitor reactions via thin-layer chromatography (TLC) and quantify by high-performance liquid chromatography (HPLC). For hydrolysis, use aqueous NaOH/EtOH mixtures and track pH-dependent degradation .

Advanced Research Questions

Q. What methodologies are effective for resolving stereoisomers or enantiomers of this compound?

- Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with mobile phases like methanol-dimethyl ethylamine (DMEA) in supercritical CO achieves enantiomer separation. Monitor retention times (e.g., 1.610 vs. 2.410 minutes for isomers) and validate enantiomeric excess (ee > 98%) via circular dichroism (CD) spectroscopy .

Q. How can computational chemistry (e.g., DFT) predict electronic properties or reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and transition-state geometries. Compare computed NMR chemical shifts with experimental data to validate accuracy, as shown in studies of analogous ethyl carboxylates .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., kinase inhibition)?

- Methodological Answer : While direct evidence is limited, structurally related 3,5-difluorophenyl derivatives exhibit p38 MAP kinase inhibition. Adapt cell-free enzymatic assays using ATP-competitive binding protocols and measure IC values via fluorescence polarization. Cross-validate with molecular docking simulations targeting kinase active sites .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Methodological Answer :

- Multi-technique validation : Combine X-ray diffraction with solid-state NMR to resolve discrepancies in bond lengths or angles.

- Dynamic vs. static disorder analysis : For crystallographic anomalies, refine data using programs like SHELXL and apply Hirshfeld surface analysis to assess packing effects .

Methodological Notes

- Synthesis Optimization : Scale reactions under inert atmospheres to prevent ester hydrolysis.

- Data Reproducibility : Report solvent purity, temperature, and catalyst batch details to ensure consistency.

- Ethical Compliance : Disclose computational software versions (e.g., Gaussian 16) and basis sets for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.